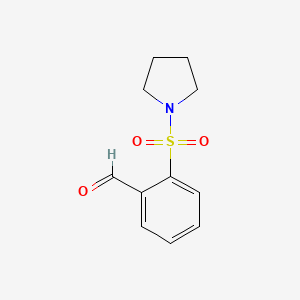

2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde

Description

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylsulfonylbenzaldehyde |

InChI |

InChI=1S/C11H13NO3S/c13-9-10-5-1-2-6-11(10)16(14,15)12-7-3-4-8-12/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

OHXOCAXCNNIVIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-(Pyrrolidin-1-ylsulfonyl)benzaldehyde, we compare it with three analogous compounds: 4-nitrobenzaldehyde , methyl 2-(methylsulfonyl)benzoate , and 2-(pyridylmethylsulfinyl)benzimidazole derivatives . Key differences in reactivity, stability, and synthetic utility are highlighted below.

Table 1: Comparative Properties of Sulfonyl/Aldehyde-Containing Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) | Reactivity in Nitration |

|---|---|---|---|---|

| This compound | 253.32 | Aldehyde, sulfonamide | Moderate (DMSO, DMF) | Low (steric hindrance) |

| 4-Nitrobenzaldehyde | 151.12 | Aldehyde, nitro | High (H2O, EtOH) | High (directing effect) |

| Methyl 2-(methylsulfonyl)benzoate | 228.26 | Ester, sulfone | Low (CHCl3, ether) | Moderate |

| 2-(Pyridylmethylsulfinyl)benzimidazole | 329.40 | Benzimidazole, sulfoxide | High (MeOH, acetone) | N/A |

Key Findings :

Reactivity in Nitration: 4-Nitrobenzaldehyde undergoes nitration readily due to the electron-withdrawing nitro group, which activates the ring for electrophilic substitution. In contrast, this compound exhibits reduced nitration efficiency due to steric hindrance from the bulky pyrrolidine sulfonyl group and competing electronic effects . Methyl benzoate derivatives (e.g., nitrated analogs) show moderate yields under mixed acid conditions (HNO3/H2SO4), but spectroscopic characterization (e.g., HNMR) remains challenging for sulfonamide variants, as noted in theoretical nitration studies .

Solubility and Stability :

- The sulfonamide group in this compound improves solubility in polar aprotic solvents compared to methylsulfonyl analogs. However, hydrolysis of the aldehyde group under acidic conditions limits its stability, unlike sulfoxide-containing benzimidazoles (e.g., 2-(pyridylmethylsulfinyl)benzimidazoles), which are more stable due to resonance stabilization .

Synthetic Applications :

- While 2-(pyridylmethylsulfinyl)benzimidazoles are primarily used in proton-pump inhibitor synthesis (e.g., omeprazole analogs), this compound is more versatile in cross-coupling reactions, such as Suzuki-Miyaura couplings, owing to its aldehyde functionality .

Preparation Methods

Sulfonation of o-Chlorobenzaldehyde

An alternative approach starts with o-chlorobenzaldehyde , which undergoes sulfonation using potassium bisulfite (KHSO₃) or sodium metabisulfite (Na₂S₂O₅) in the presence of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). For example:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Sulfonation | 70°C, 12 h, TBAB (0.5 g) | 88.9% | 98.4% |

| Acidic Workup | pH 1.0, recrystallization (EtOH) | - | - |

This method produces o-sulfonic acid benzaldehyde , which is subsequently converted to the sulfonyl chloride via treatment with PCl₅ or SOCl₂.

Amination with Pyrrolidine

The sulfonyl chloride intermediate reacts with pyrrolidine in anhydrous THF, yielding 2-(pyrrolidin-1-ylsulfonyl)benzaldehyde. Optimized conditions include:

-

Molar Ratio : 1:1.2 (sulfonyl chloride:pyrrolidine)

-

Solvent : Dry THF under nitrogen atmosphere

-

Temperature : 0°C to room temperature, 6–8 h

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the product in 85–90% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

Spectroscopic Validation

1H NMR data for this compound aligns with literature values:

-

Aldehyde Proton : δ 9.93 (s, 1H)

-

Aromatic Protons : δ 7.82 (d, J = 8.0 Hz, 2H), 7.49 (d, J = 7.9 Hz, 2H)

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during sulfonation, such as over-sulfonation or aldehyde oxidation, are mitigated by:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.